Cas no 2322867-01-4 (1H-2-Benzopyran-3-carboxylic acid, 1-oxo-6-(trifluoromethyl)-)

1H-2-Benzopyran-3-carboxylic acid, 1-oxo-6-(trifluoromethyl)- Chemical and Physical Properties
Names and Identifiers
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- 1H-2-Benzopyran-3-carboxylic acid, 1-oxo-6-(trifluoromethyl)-
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- Inchi: 1S/C11H5F3O4/c12-11(13,14)6-1-2-7-5(3-6)4-8(9(15)16)18-10(7)17/h1-4H,(H,15,16)
- InChI Key: IGOGYKGGLSPEPC-UHFFFAOYSA-N
- SMILES: C1(C(O)=O)OC(=O)C2=CC=C(C(F)(F)F)C=C2C=1
1H-2-Benzopyran-3-carboxylic acid, 1-oxo-6-(trifluoromethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-397756-10.0g |
1-oxo-6-(trifluoromethyl)-1H-isochromene-3-carboxylic acid |
2322867-01-4 | 95.0% | 10.0g |
$2884.0 | 2025-02-19 | |
Enamine | EN300-397756-0.5g |
1-oxo-6-(trifluoromethyl)-1H-isochromene-3-carboxylic acid |
2322867-01-4 | 95.0% | 0.5g |
$524.0 | 2025-02-19 | |
Enamine | EN300-397756-5.0g |
1-oxo-6-(trifluoromethyl)-1H-isochromene-3-carboxylic acid |
2322867-01-4 | 95.0% | 5.0g |
$1945.0 | 2025-02-19 | |
1PlusChem | 1P027Z3T-1g |
1-oxo-6-(trifluoromethyl)-1H-isochromene-3-carboxylic acid |
2322867-01-4 | 95% | 1g |
$892.00 | 2024-05-24 | |
1PlusChem | 1P027Z3T-5g |
1-oxo-6-(trifluoromethyl)-1H-isochromene-3-carboxylic acid |
2322867-01-4 | 95% | 5g |
$2466.00 | 2024-05-24 | |
Aaron | AR027ZC5-10g |
1-oxo-6-(trifluoromethyl)-1H-isochromene-3-carboxylic acid |
2322867-01-4 | 95% | 10g |
$3991.00 | 2023-12-15 | |
Aaron | AR027ZC5-250mg |
1-oxo-6-(trifluoromethyl)-1H-isochromene-3-carboxylic acid |
2322867-01-4 | 95% | 250mg |
$481.00 | 2023-12-15 | |
Enamine | EN300-397756-0.05g |
1-oxo-6-(trifluoromethyl)-1H-isochromene-3-carboxylic acid |
2322867-01-4 | 95.0% | 0.05g |
$155.0 | 2025-02-19 | |
Enamine | EN300-397756-1.0g |
1-oxo-6-(trifluoromethyl)-1H-isochromene-3-carboxylic acid |
2322867-01-4 | 95.0% | 1.0g |
$671.0 | 2025-02-19 | |
1PlusChem | 1P027Z3T-2.5g |
1-oxo-6-(trifluoromethyl)-1H-isochromene-3-carboxylic acid |
2322867-01-4 | 95% | 2.5g |
$1688.00 | 2024-05-24 |
1H-2-Benzopyran-3-carboxylic acid, 1-oxo-6-(trifluoromethyl)- Related Literature
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
Additional information on 1H-2-Benzopyran-3-carboxylic acid, 1-oxo-6-(trifluoromethyl)-
Comprehensive Analysis of 1H-2-Benzopyran-3-carboxylic acid, 1-oxo-6-(trifluoromethyl)- (CAS No: 2322867-01-4)
The compound 1H-2-Benzopyran-3-carboxylic acid, 1-oxo-6-(trifluoromethyl)- (CAS No: 2322867-01-4) is a specialized organic molecule that has garnered significant attention in pharmaceutical and material science research. Its unique structural features, including the benzopyran core and trifluoromethyl substituent, make it a valuable intermediate for synthesizing bioactive compounds. Researchers are particularly interested in its potential applications in drug discovery, where its carboxylic acid functionality allows for further derivatization.
In recent years, the demand for trifluoromethylated compounds has surged due to their enhanced metabolic stability and lipophilicity, which are critical properties in medicinal chemistry. The presence of the 1-oxo group in this compound further expands its utility, enabling participation in various chemical reactions such as condensation and cyclization. This versatility aligns with current trends in green chemistry and sustainable synthesis, as scientists seek eco-friendly methods to produce complex molecules.
From a structural perspective, the benzopyran scaffold is a privileged structure in drug design, often found in molecules with anti-inflammatory, antimicrobial, and anticancer activities. The incorporation of a trifluoromethyl group at the 6-position enhances the compound's electronic properties, potentially improving its binding affinity to biological targets. This has led to increased searches for "benzopyran derivatives in drug discovery" and "trifluoromethylated building blocks" across academic and industrial databases.
The synthesis of 1H-2-Benzopyran-3-carboxylic acid, 1-oxo-6-(trifluoromethyl)- typically involves multi-step organic transformations, including Friedel-Crafts acylation and oxidation reactions. Recent advancements in flow chemistry and catalysis have optimized its production, addressing common challenges like low yields or harsh reaction conditions. These improvements resonate with the growing focus on "scalable synthetic methods" and "high-throughput experimentation" in modern laboratories.
Analytical characterization of this compound relies heavily on techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. The trifluoromethyl group produces distinct signals in 19F NMR, serving as a valuable fingerprint for quality control. These analytical aspects are frequently searched in conjunction with "CAS 2322867-01-4 characterization data" by quality assurance specialists.
In material science applications, the benzopyran-3-carboxylic acid framework shows promise for developing organic semiconductors and photoactive materials. Its ability to form stable crystalline structures while maintaining solubility in organic solvents makes it attractive for optoelectronic devices. This intersects with popular search trends like "organic electronic materials" and "small molecule semiconductors".
The stability profile of 1H-2-Benzopyran-3-carboxylic acid, 1-oxo-6-(trifluoromethyl)- under various storage conditions has been extensively studied. Proper handling recommends protection from moisture and light, with optimal stability observed at controlled room temperature. These storage considerations align with frequently asked questions about "handling sensitive organic compounds" in research forums.
Looking forward, the scientific community anticipates expanded applications of this compound in combinatorial chemistry and fragment-based drug design. Its modular structure allows for diverse structural modifications, making it valuable for structure-activity relationship studies. These potential uses correlate with emerging search terms like "versatile pharmaceutical intermediates" and "scaffold hopping strategies".
Regulatory aspects of CAS 2322867-01-4 comply with standard laboratory chemical guidelines, with no special restrictions noted in major chemical inventories. However, researchers should always consult updated safety data sheets, reflecting the importance of "chemical regulatory compliance" searches in the industry.
The commercial availability of 1H-2-Benzopyran-3-carboxylic acid, 1-oxo-6-(trifluoromethyl)- has increased significantly, with multiple suppliers offering custom synthesis services. This availability supports the growing demand for "specialty chemicals for research" and "tailor-made organic compounds", as evidenced by search engine query patterns.
In conclusion, 1H-2-Benzopyran-3-carboxylic acid, 1-oxo-6-(trifluoromethyl)- represents a compelling case study in modern organic chemistry, bridging pharmaceutical innovation and advanced materials development. Its multifaceted applications and synthetic versatility ensure its continued relevance in cutting-edge research across multiple disciplines.
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